molecular formula C16H28N2O2 B457534 N,N'-dicyclopentylhexanediamide

N,N'-dicyclopentylhexanediamide

Cat. No.: B457534
M. Wt: 280.41g/mol
InChI Key: MBWDCMJSIRVFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dicyclopentylhexanediamide is a diamide derivative with a hexane backbone and cyclopentyl substituents on both amide nitrogen atoms. This article compares this compound with structurally related compounds from the evidence, focusing on molecular features, substituent effects, and functional group differences.

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41g/mol

IUPAC Name

N,N'-dicyclopentylhexanediamide

InChI

InChI=1S/C16H28N2O2/c19-15(17-13-7-1-2-8-13)11-5-6-12-16(20)18-14-9-3-4-10-14/h13-14H,1-12H2,(H,17,19)(H,18,20)

InChI Key

MBWDCMJSIRVFJT-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CCCCC(=O)NC2CCCC2

Canonical SMILES

C1CCC(C1)NC(=O)CCCCC(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N,N',N'-Tetrabutylpentanediamide

  • Structure : Pentanediamide with tetrabutyl groups on both amide nitrogens .
  • Key Differences: Backbone Length: Shorter pentane chain (5 carbons) vs. hexane (6 carbons) in the target compound. Applications: Such diamides are often used as extractants or catalysts in organic synthesis.
Property N,N'-Dicyclopentylhexanediamide N,N,N',N'-Tetrabutylpentanediamide
Molecular Formula C₁₆H₂₈N₂O₂ (hypothetical) C₂₁H₄₂N₂O₂
Backbone Length 6 carbons 5 carbons
Substituents Cyclopentyl Tetrabutyl
Functional Group Diamide Diamide

N,N'-Dibutylhexanediamine

  • Structure : Hexanediamine with butyl groups on both amine nitrogens .
  • Key Differences :
    • Functional Group : Amine (-NH₂) vs. amide (-CONR₂). Amides are less basic but more hydrolytically stable.
    • Reactivity : Diamines are nucleophilic and used in polymer synthesis (e.g., polyamides), whereas diamides may serve as ligands or intermediates.
Property This compound N,N'-Dibutylhexanediamine
Molecular Formula C₁₆H₂₈N₂O₂ C₁₄H₃₂N₂
Functional Group Diamide Diamine
Applications Hypothetical: Catalysis, extraction Polymer crosslinking

N,N-Diethylacetamide

  • Structure: Monoamide with ethyl groups on the nitrogen and an acetyl backbone .
  • Key Differences :
    • Chain Complexity : Single amide group vs. two in the target compound.
    • Solubility : N,N-Diethylacetamide is highly polar and miscible with water, whereas bulky cyclopentyl groups in the target compound may reduce hydrophilicity.
Property This compound N,N-Diethylacetamide
Molecular Formula C₁₆H₂₈N₂O₂ C₆H₁₃NO
Amide Groups 2 1
Polarity Moderate (cyclopentyl hindrance) High

Research Findings and Implications

  • Steric Effects : Cyclopentyl substituents in the target compound may enhance thermal stability but reduce solubility compared to linear alkyl chains (e.g., butyl or ethyl groups) .
  • Functional Group Impact : Diamides generally exhibit higher chemical resistance than diamines, making them suitable for harsh reaction conditions .
  • Gaps in Evidence: No direct data on the target compound’s synthesis, toxicity, or applications were found. Further experimental studies are required to validate these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.